Demethylchloro citalopram hydrochloride is classified as a derivative of citalopram. Citalopram itself is synthesized through various methods, primarily involving the manipulation of phthalane derivatives and Grignard reagents to achieve the desired pharmacophore. The compound’s structure can be analyzed through various spectroscopic techniques, which help in confirming its identity and purity.
The synthesis of demethylchloro citalopram hydrochloride typically involves several key steps:
The entire process requires careful control of temperature and pH to optimize yields and minimize by-products.
Demethylchloro citalopram hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula can be represented as , indicating the presence of chlorine and nitrogen atoms alongside carbon and hydrogen.
The structural configuration influences its interaction with serotonin receptors, particularly the serotonin transporter, which is pivotal for its antidepressant effects.
The chemical reactivity of demethylchloro citalopram hydrochloride can be assessed through various reactions:
These reactions are essential for understanding the drug's behavior in biological systems.
Demethylchloro citalopram hydrochloride operates primarily by inhibiting the reuptake of serotonin in the central nervous system. This mechanism enhances serotonergic neurotransmission, which is crucial for alleviating symptoms of depression:
This selectivity contributes to its therapeutic profile with fewer side effects compared to older antidepressants.
Demethylchloro citalopram hydrochloride exhibits specific physical properties that are relevant for its formulation:
These properties are essential for developing effective drug formulations.
Demethylchloro citalopram hydrochloride has potential applications in:
Demethylchloro citalopram hydrochloride (systematic IUPAC name: 1-(3-(methylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride) is a chlorinated derivative of the citalopram scaffold. Its molecular formula is C₁₉H₂₀ClFN₂O, with a molecular weight of 360.85 g/mol [1] [10]. The compound is characterized by:
Alternative designations include:
Table 1: Chemical Identifiers of Demethylchloro Citalopram Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀ClFN₂O |
Molar Mass | 360.85 g/mol |
CAS Registry Number | 85118-27-0 |
IUPAC Name | 1-(3-(methylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride |
Synonyms | 4-Chloro-desmethylcitalopram HCl; Desmethylchloro citalopram hydrochloride |
Demethylchloro citalopram hydrochloride shares the core 1,3-dihydroisobenzofuran scaffold with the SSRIs citalopram and escitalopram but features distinct modifications:
Table 2: Structural and Pharmacological Comparison with Related SSRIs
Compound | R₁ Group | R₂ Position | SERT Kᵢ (nM) | NET Selectivity (SERT/NET) |
---|---|---|---|---|
Citalopram | N,N-dimethyl | H (C5) | 1.94 ± 0.198 | 3,070 |
Escitalopram (S-CIT) | N,N-dimethyl | H (C5) | 1.1 ± 0.3* | >5,000* |
5-Bromo-citalopram | N,N-dimethyl | Br (C5) | 1.04 ± 0.126 | >10,000 |
Demethylchloro CIT HCl | N-methyl | Cl (C4) | Not reported | Not reported |
* Data from [2] [8]; SERT = Serotonin Transporter, NET = Norepinephrine Transporter
Metabolically, demethylchloro citalopram resembles desmethylcitalopram (DCT), a principal metabolite of citalopram formed via CYP2C19/3A4-mediated N-demethylation [8]. However, the added chloro-substitution prevents biological interconversion with citalopram.
The synthesis of demethylchloro citalopram hydrochloride emerged from three key phases in antidepressant development:
The compound’s synthesis employs Grignard routes analogous to citalopram production: halogenated phthalide intermediates react sequentially with 4-fluorophenylmagnesium bromide and N-methylaminopropyl magnesium chloride, followed by acid-catalyzed ring closure [5] [9]. This places demethylchloro citalopram within the "second-generation" SSRI analogs designed for target specificity and synthetic tunability.
Time Period | Development Focus | Representative Compounds | Research Impact |
---|---|---|---|
1977–1985 | Initial SAR of isobenzofurans | Citalopram; 5-Br-citalopram | Established CN/PhF groups as SERT selectivity drivers |
1986–1999 | Chiral resolution | Escitalopram (S-CIT) | Demonstrated enantioselective SERT inhibition |
2000–2010 | Allosteric site probes | Dimethyl citalopram; R-citalopram | Identified S2 binding domain in SERT |
2010–Present | Metabolite-based analogs | Demethylchloro citalopram HCl | Explored N-demethylated/halogenated hybrid pharmacology |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7